l-Naproxen

COX-2 Endocannabinoid Substrate-Selective Inhibition

l-Naproxen (R-enantiomer) is a high-purity reference standard essential for chiral HPLC method development and enantiomeric impurity quantification in (S)-Naproxen APIs. Unlike the active enantiomer, it minimally inhibits COX-1/COX-2 but potently blocks COX-2-mediated endocannabinoid oxygenation—a unique mechanism for preclinical pathway dissection. Available at ≥98% purity.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 23979-41-1
Cat. No. B015033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Naproxen
CAS23979-41-1
Synonyms(R)-6-Methoxy-α-methyl-2-naphthaleneacetic Acid;  (R)-2-(6-Methoxynaphthalen-2-yl)propanoic Acid; 
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
InChIInChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m1/s1
InChIKeyCMWTZPSULFXXJA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





l-Naproxen (CAS 23979-41-1): Chiral Purity and Pharmacological Specificity as an (R)-Enantiomer Reference Standard and Research Tool


l-Naproxen, also designated as (R)-Naproxen or (R)-(-)-2-(6-methoxynaphthalen-2-yl)propanoic acid (CAS 23979-41-1), is the pharmacologically distinct (R)-enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen . While the (S)-enantiomer (CAS 22204-53-1) is the active COX-1/COX-2 inhibitor responsible for the anti-inflammatory and analgesic effects of the racemic mixture and commercial drug formulations, the (R)-enantiomer exhibits negligible classical COX inhibition [1]. However, recent structural and biochemical investigations have revealed that (R)-Naproxen acts as a potent, substrate-selective inhibitor of COX-2-mediated oxygenation of endocannabinoids, a mechanism entirely distinct from that of its (S)-counterpart [1]. This unique pharmacological profile positions l-Naproxen not as a therapeutic agent but as an essential, high-purity reference standard for chiral analytical method development, enantiomeric impurity control in pharmaceutical quality assurance, and as a precise molecular probe for dissecting non-canonical COX-2 signaling pathways in preclinical research.

Why l-Naproxen (CAS 23979-41-1) Cannot Be Substituted with Racemic Naproxen or (S)-Naproxen in Analytical and Specialized Pharmacological Workflows


The procurement of a specific enantiomer like l-Naproxen is non-negotiable for applications demanding chiral purity, such as analytical reference standard use or investigations into enantioselective pharmacology. Substituting racemic Naproxen (a 1:1 mixture of (R)- and (S)-enantiomers) or the active (S)-Naproxen introduces significant, quantifiable errors and scientific confounds [1]. In chiral chromatography, (R)- and (S)-Naproxen exhibit distinct retention times on polysaccharide-based stationary phases, and their separation requires specific, validated methods; using a racemate precludes accurate quantification of enantiomeric excess or impurity profiling [2]. Pharmacologically, (R)-Naproxen is a poor inhibitor of classical arachidonic acid-derived prostaglandin synthesis (IC50 >100 µM) compared to (S)-Naproxen (IC50 0.6-28.4 µM) . Critically, (R)-Naproxen possesses a unique, high-potency activity as a substrate-selective inhibitor of endocannabinoid oxygenation by COX-2, a function that is not observed with the (S)-enantiomer [3]. Furthermore, while metabolic chiral inversion of (R)- to (S)-Naproxen occurs in vivo in some species, it is minimal (ratio ~0.02 in rats) [4], meaning that in vitro and ex vivo experiments cannot rely on racemic material to mimic the specific activity of either enantiomer. Therefore, the use of a well-characterized, high-purity (≥98%) standard of l-Naproxen is essential for ensuring data integrity, analytical accuracy, and mechanistic specificity.

Quantitative Differentiation of l-Naproxen (CAS 23979-41-1) from (S)-Naproxen: An Evidence-Based Procurement Guide


Substrate-Selective COX-2 Inhibition: (R)-Naproxen Potently Blocks Endocannabinoid Oxygenation While (S)-Naproxen Does Not

Unlike (S)-Naproxen, which is a potent non-selective inhibitor of arachidonic acid (AA) oxygenation by both COX-1 and COX-2, (R)-Naproxen is a potent 'substrate-selective inhibitor' of COX-2-mediated oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This differential activity is a key distinction. (R)-Naproxen inhibits 2-AG oxygenation with a high degree of potency, while its inhibition of AA oxygenation is negligible. The study by Duggan et al. establishes this selectivity, demonstrating that (R)-Naproxen binds to COX-2 in a distinct orientation that permits access to the endocannabinoid substrate channel while blocking the fatty acid substrate channel [1]. This represents a completely different pharmacological profile from the (S)-enantiomer.

COX-2 Endocannabinoid Substrate-Selective Inhibition

Classical COX Inhibition Potency: (R)-Naproxen is a Poor Inhibitor of Prostaglandin Synthesis Compared to (S)-Naproxen

A primary reason for procuring l-Naproxen is its lack of classical anti-inflammatory activity, making it a valuable negative control or enantiopure impurity standard. In assays measuring the inhibition of COX-1 and COX-2-mediated prostaglandin synthesis, (R)-Naproxen shows dramatically lower potency than its (S)-enantiomer. Vendor datasheets and primary literature consistently report that the (S)-enantiomer is the active form. For instance, the (S)-enantiomer inhibits human recombinant COX-2 with IC50 values ranging from 2.0 to 28.4 µM . In contrast, (R)-Naproxen is described as either a poor inhibitor or exhibiting no inhibitory activity in these same assays [1]. This stark difference in classical COX inhibition is the cornerstone of its application as a chiral impurity marker in pharmaceutical analysis and as a negative control in biological assays designed to isolate the effects of (S)-Naproxen.

COX-1 COX-2 IC50 Anti-inflammatory

Enantiomeric Purity and Resolution: (R)- and (S)-Naproxen Can Be Isolated with High Purity for Use as Reference Standards

The reliable procurement of high-purity l-Naproxen is supported by established chromatographic methods that demonstrate its distinct physical separation from the (S)-enantiomer. Micro-preparative HPLC using a Chiralcel OJ-H column can resolve a racemic mixture, isolating S-naproxen (0.12 mg) and R-naproxen (0.12 mg) with purities of up to 99.4% and 94.5%, respectively, in a single analytical run [1]. More recent advancements using novel chiral heterogeneous polymer stationary phases have achieved even higher resolution, with selectivity factors of ~1.87 and the ability to isolate approximately 99% of each pure enantiomer [2]. These data confirm the feasibility of producing and verifying the high chiral purity (typically ≥98% or 99% as specified by vendors ) required for l-Naproxen to serve as a dependable reference standard.

Chiral Chromatography Enantiomeric Purity HPLC

Chiral Inversion Potential: (R)- to (S)-Naproxen Conversion is Minimal, Ensuring In Vitro and Ex Vivo Enantiomeric Stability

For in vitro and ex vivo applications, the stability of the enantiomeric configuration is critical. A common concern with 2-arylpropionic acid NSAIDs (profens) is the potential for metabolic chiral inversion, where the (R)-enantiomer converts to the active (S)-form in vivo. Studies in rats show that this inversion is highly variable among different drugs in the class. For naproxen, the (R)- to (S)-enantiomer inversion ratio is very low, at 0.02, compared to flunoxaprofen (0.54) and carprofen (0.003) [1]. This indicates that after administration, only a negligible fraction of (R)-naproxen is converted to the active (S)-form. For the researcher, this low inversion rate means that in vitro cellular or enzymatic assays using (R)-naproxen will exhibit minimal confounding effects from newly generated (S)-naproxen over the typical experimental time course.

Pharmacokinetics Chiral Inversion Metabolic Stability

Pharmacological Specificity: (R)-Naproxen Lacks Anti-inflammatory Activity of (S)-Naproxen but May Possess Alternative Targets

While the primary reason for procuring l-Naproxen is its lack of COX-1/COX-2 activity, making it an ideal negative control for (S)-Naproxen's anti-inflammatory effects, it is also reported to interact with other targets. Vendor and database entries indicate that l-Naproxen can inhibit the small GTPases Cdc42 and Rac1 with EC50 values of 96 µM and 212 µM, respectively [1]. This activity is distinct from the COX-dependent anti-inflammatory pathway and occurs at relatively high concentrations compared to the low micromolar IC50 values of (S)-Naproxen for COX enzymes . This reinforces that (R)-Naproxen is not simply an inert molecule but has a unique, albeit weak, polypharmacology that must be considered in high-concentration experiments. Its primary value, however, remains as a true negative control for COX-mediated anti-inflammatory, analgesic, and antipyretic assays.

Rac1 Cdc42 Anti-inflammatory Negative Control

Recommended Research and Industrial Applications for l-Naproxen (CAS 23979-41-1) Based on Differential Evidence


Analytical Reference Standard for Enantiomeric Purity Testing in Pharmaceutical Quality Control

l-Naproxen is the gold-standard reference material for developing and validating chiral HPLC methods to detect and quantify the (R)-enantiomer impurity in (S)-Naproxen active pharmaceutical ingredients (APIs) and finished drug products [1]. Its well-characterized chromatographic behavior, including specific retention times and resolution factors on various chiral stationary phases [2], allows for accurate calibration curves and system suitability testing, ensuring compliance with regulatory guidelines for chiral purity.

Essential Negative Control for Investigating (S)-Naproxen's COX-Dependent Anti-Inflammatory Mechanisms

In any in vitro or ex vivo study aiming to demonstrate that (S)-Naproxen's effects are mediated through COX inhibition, the inclusion of l-Naproxen is a critical experimental control . As a compound with negligible classical COX-1/COX-2 inhibitory activity [3], it can rule out non-specific or off-target effects of the Naproxen scaffold, thereby providing robust evidence that the observed biological outcomes (e.g., reduction in PGE2, inhibition of platelet aggregation) are directly attributable to the enantioselective inhibition of cyclooxygenase enzymes.

Molecular Probe for Dissecting Non-Canonical COX-2 Functions in Endocannabinoid Signaling

Given its unique and potent activity as a substrate-selective inhibitor of COX-2-mediated endocannabinoid oxygenation [3], l-Naproxen serves as a valuable chemical biology tool. Researchers can use it to selectively block the production of pro-nociceptive prostaglandin glycerol esters and ethanolamides without affecting the synthesis of classical prostaglandins [3]. This allows for the specific interrogation of the COX-2/endocannabinoid axis in models of pain, inflammation, and neuroprotection, a line of inquiry that cannot be pursued using (S)-Naproxen or racemic material.

Chiral Building Block or Ligand for Asymmetric Synthesis and Catalysis Research

The commercial availability of high-purity l-Naproxen (≥98-99%) makes it a convenient starting material or chiral ligand in synthetic organic chemistry. Its defined stereochemistry and functional groups (carboxylic acid, methoxy-naphthalene) allow for its use in the synthesis of chiral metal complexes, organocatalysts, or as a chiral resolving agent for other racemic mixtures [4]. Its use is supported by well-defined physical properties like melting point (155-158°C) and optical rotation (-66°) , ensuring consistent performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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